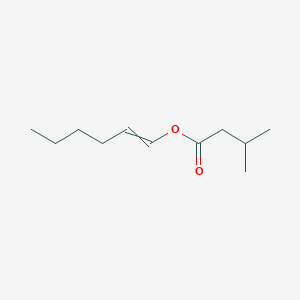![molecular formula C16H8Cl6O4 B14421312 [3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate CAS No. 84312-35-6](/img/structure/B14421312.png)
[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate is a complex organic compound characterized by the presence of trichloromethyl groups attached to benzoyl and benzenecarboperoxoate moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate typically involves the reaction of 3-(trichloromethyl)benzoyl chloride with 3-(trichloromethyl)benzenecarboperoxoic acid under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform to dissolve the reactants. The reaction mixture is then stirred at a low temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups.
Substitution: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, methyl-substituted benzoyl compounds, and various substituted benzoyl derivatives .
科学研究应用
[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of [3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biochemical pathways, resulting in various biological effects .
相似化合物的比较
Similar Compounds
3-(Trichloromethyl)benzoyl chloride: A precursor in the synthesis of [3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate.
2-(Trichloromethyl)benzoyl chloride: Another trichloromethyl-substituted benzoyl compound with similar reactivity.
3-Methylbenzoyl chloride: A methyl-substituted benzoyl compound with different chemical properties
Uniqueness
This compound is unique due to the presence of two trichloromethyl groups, which impart distinct chemical reactivity and stability. This makes it a valuable compound for specialized applications in research and industry .
属性
CAS 编号 |
84312-35-6 |
|---|---|
分子式 |
C16H8Cl6O4 |
分子量 |
476.9 g/mol |
IUPAC 名称 |
[3-(trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate |
InChI |
InChI=1S/C16H8Cl6O4/c17-15(18,19)11-5-1-3-9(7-11)13(23)25-26-14(24)10-4-2-6-12(8-10)16(20,21)22/h1-8H |
InChI 键 |
UMLRTRRMNIVVKA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(=O)OOC(=O)C2=CC(=CC=C2)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


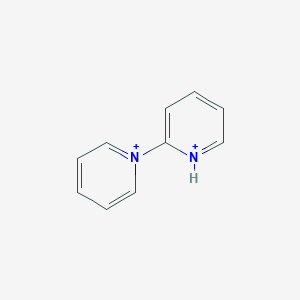
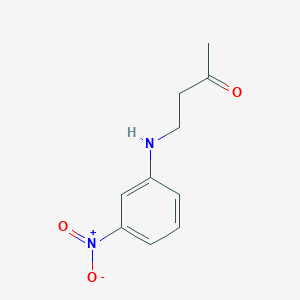
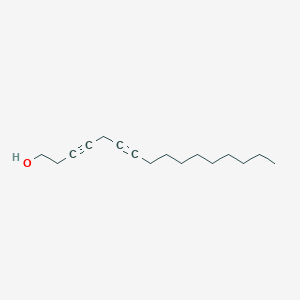
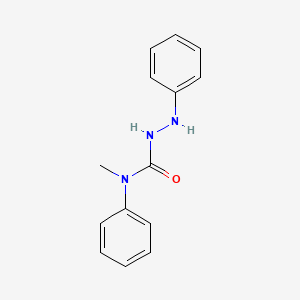
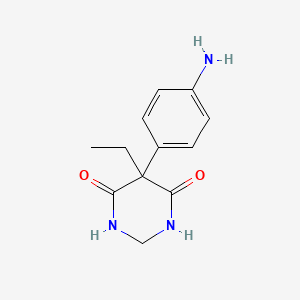


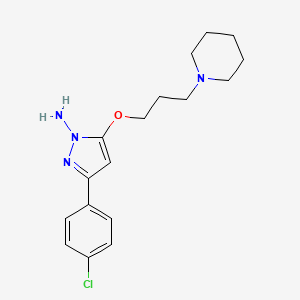

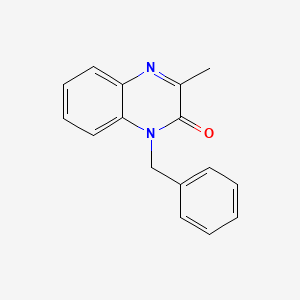
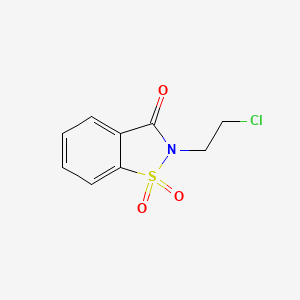
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)
